Imidazo[1,2-c]quinazolin-2(3H)-one: A Comprehensive Technical Guide to Synthesis, SAR, and Pharmacological Profiling
Imidazo[1,2-c]quinazolin-2(3H)-one: A Comprehensive Technical Guide to Synthesis, SAR, and Pharmacological Profiling
Executive Summary
The imidazo[1,2-c]quinazoline scaffold represents a privileged nitrogen-containing heterocyclic system in modern medicinal chemistry. Specifically, the imidazo[1,2-c]quinazolin-2(3H)-one derivatives and their closely related analogs have emerged as highly potent pharmacophores. By combining the electron-rich imidazole ring with the rigid quinazoline backbone, these compounds exhibit exceptional binding affinities for various enzymatic targets, most notably the phosphoinositide 3-kinases (PI3K), phosphodiesterases (PDE), and α-glucosidase. This whitepaper provides an in-depth, self-validating technical review of the synthesis methodologies, structure-activity relationships (SAR), and mechanistic profiling of this critical chemical class.
Structural Biology & Physicochemical Rationale
The core architecture of imidazo[1,2-c]quinazolin-2(3H)-one integrates three distinct regions critical for target engagement:
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The Quinazoline Backbone (A and B rings): Provides a flat, aromatic surface ideal for
stacking interactions within the hydrophobic pockets of kinase active sites. -
The Imidazole/Imidazolone Ring (C ring): The 2(3H)-one oxidation state introduces a critical hydrogen bond donor/acceptor motif. In ATP-competitive kinase inhibitors, this region frequently acts as the primary anchor, forming strong hydrogen bonds with the hinge region of the enzyme.
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C5 and C8/C9 Substitution Sites: These vectors allow for the introduction of diverse functional groups (e.g., thioethers, benzyl groups, or morpholine derivatives) to probe solvent-exposed regions or adjacent affinity pockets, thereby driving isoform selectivity.
According to recent structural analyses, the precise positional variation of the hetero-nitrogen atoms and the planar nature of the fused tricyclic system are essential for penetrating deep enzymatic clefts [1].
Synthetic Methodologies & Reaction Causality
The synthesis of imidazo[1,2-c]quinazolines typically requires the precise assembly of the imidazole ring onto a pre-formed quinazoline framework, or conversely, the annulation of a quinazoline moiety onto an imidazole core. Recent advances have shifted toward green, high-yield catalytic processes.
Synthetic workflow for Imidazo[1,2-c]quinazolin-2(3H)-one via Cu-catalyzed C-N coupling.
Protocol 1: Copper-Catalyzed Synthesis of the Core Scaffold
This protocol details the tandem Ullmann-type C-N coupling and intramolecular dehydrative cyclization, a highly efficient route for generating N-fused hybrid scaffolds [2].
Step 1: Reagent Preparation and Inert Atmosphere
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Action: Dissolve 1.0 mmol of 2-(2-bromoaryl)imidazole and 1.2 mmol of the cyclizing agent (e.g., cyanamide or isothiocyanate) in 2 mL of anhydrous N,N-Dimethylformamide (DMF). Purge with
gas. -
Causality: Moisture introduces competing nucleophiles that can prematurely hydrolyze the cyanamide intermediate. Anhydrous conditions ensure that the nucleophilic attack is restricted to the desired nitrogen centers, drastically improving the yield of the target scaffold.
Step 2: Addition of the Catalyst and Base
-
Action: Add 2.0 mmol of
and a catalytic amount (10 mol%) of a recyclable magnetic Cu-MOF-74 catalyst (or standard CuI). -
Causality: The base (
) deprotonates the amine, increasing its nucleophilicity. The high surface area of the Metal-Organic Framework (Cu-MOF-74) provides dense coordination sites for the aryl bromide, lowering the activation energy for C-N bond formation. Furthermore, the magnetic properties of the catalyst allow for easy recovery, preventing heavy-metal contamination in the final Active Pharmaceutical Ingredient (API).
Step 3: Thermal Intramolecular Cyclization
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Action: Heat the reaction mixture to 150 °C under continuous stirring for 2–5 hours. Monitor via TLC.
-
Causality: The initial C-N coupling forms an acyclic intermediate. Elevated thermal energy is strictly required to overcome the steric hindrance and thermodynamic activation barrier for the subsequent intramolecular dehydrative ring closure, yielding the thermodynamically stable tricyclic system.
Pharmacological Targets: The PI3K/AKT Axis and Beyond
The most clinically significant application of the imidazo[1,2-c]quinazoline class is the inhibition of Phosphoinositide 3-kinases (PI3K). The PI3K pathway is aberrantly activated in numerous malignancies. Optimization of the 2,3-dihydroimidazo[1,2-c]quinazoline core led to the discovery of Copanlisib (BAY 80-6946), a potent pan-PI3K inhibitor with sub-nanomolar activity against PI3K
The 2(3H)-one derivatives act as ATP-competitive inhibitors. They wedge into the ATP-binding cleft of the kinase, where the carbonyl oxygen and adjacent nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Val851 in PI3K
Mechanism of PI3K inhibition by Imidazo[1,2-c]quinazolin-2(3H)-one derivatives.
Beyond oncology, recent studies have demonstrated that functionalizing the C5 position with triazole or thioether linkages yields potent
Structure-Activity Relationship (SAR) & Quantitative Profiling
The biological efficacy of these compounds is highly sensitive to peripheral substitutions. The table below synthesizes quantitative data from recent literature evaluating various imidazo[1,2-c]quinazoline derivatives across multiple targets.
| Compound / Derivative | Primary Target | Efficacy (IC50 / MIC) | Key Structural Feature Driving Activity |
| Copanlisib (BAY 80-6946) Analog | PI3K | 0.5 nM / 0.7 nM | 2,3-dihydroimidazo[1,2-c]quinazoline core with morpholine appendage |
| 3-Benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)thio]... | Biochemical Control | N/A (Standard) | C5-thioether linkage and 8,9-dimethoxy groups |
| Compound 19e | 50.0 µM | 1,2,3-triazole appendage at C5 interacting with catalytic residues | |
| Benzimidazo[1,2-c]quinazoline 8ga | S. aureus | 4–8 µg/mL | 1,2,4-triazole fused system enhancing bacterial cell wall penetration |
| Compound 51 | Phosphodiesterase (PDE) | 1.15 µM | Quinazoline backbone outperforming standard IBMX |
Self-Validating Experimental Workflows: Kinase Inhibition Assays
To accurately determine the IC50 of novel imidazo[1,2-c]quinazolin-2(3H)-one derivatives, researchers must utilize a self-validating in vitro kinase assay. The following protocol is engineered to prevent false positives caused by assay artifacts.
Protocol 2: Luminescent In Vitro PI3K Kinase Assay
Step 1: ATP Concentration Optimization
-
Action: Determine the apparent Michaelis constant (
) for ATP for the specific PI3K isoform being tested. Set the assay ATP concentration exactly at this value (e.g., ~10 µM for p110 ). -
Causality: Because these compounds are ATP-competitive inhibitors, running the assay at the
ensures the system is highly sensitive to competitive binding. If the ATP concentration is artificially high, the inhibitor is outcompeted, yielding falsely elevated IC50 values.
Step 2: Lipid Substrate Presentation
-
Action: Prepare the PIP2 substrate in lipid vesicles (e.g., a mixture of phosphatidylserine and PIP2 sonicated into unilamellar vesicles) rather than utilizing simple aqueous micelles.
-
Causality: PI3K is a lipid kinase that fundamentally requires docking onto cellular membranes to function. Vesicular presentation mimics the physiological membrane curvature and electrostatic environment, ensuring the enzyme adopts its active conformation.
Step 3: Luminescent ADP Detection
-
Action: Following the kinase reaction incubation (typically 1 hour at room temperature), add an ADP-Glo reagent to deplete unreacted ATP, followed by a Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Causality: Measuring ADP production via luminescence avoids the radioactive hazards of
-ATP assays while providing a superior signal-to-noise ratio. The system is self-validating: a standard curve of known ADP/ATP ratios must be run in parallel to ensure that Relative Light Units (RLU) correlate linearly with kinase activity.
Future Perspectives in Drug Development
The imidazo[1,2-c]quinazolin-2(3H)-one scaffold remains a highly fertile ground for drug discovery. Future trajectories involve utilizing PROTAC (Proteolysis Targeting Chimera) technology, where the imidazoquinazoline core is utilized as the target-binding warhead (e.g., for PI3K or PDE), linked to an E3 ligase recruiter. This approach could overcome the dose-limiting toxicities associated with traditional occupancy-driven inhibition by shifting to an event-driven degradation paradigm.
References
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Gurupada Bairy, Chittaranjan Sinha. "An Extensive Analysis of Current Synthetic Methodologies and Applications of Imidazo/Benzimidazo[1,2-c]Quinazolines." ResearchGate, 2024.[Link]
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Kumar et al. "Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues." ACS Omega, 2023.[Link]
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Scott, William J., et al. "Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)." ChemMedChem, 2016.[Link]
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Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports / PubMed, 2024.[Link]
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Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega / PMC, 2018.[Link]
